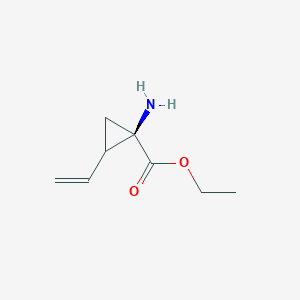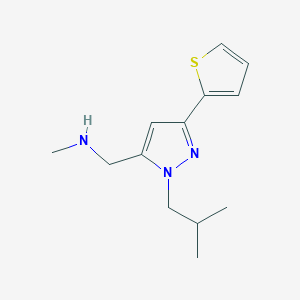
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride is a boron-containing organic compound. It is characterized by the presence of a pyrrolidine ring and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a reaction between a boronic acid or boronate ester and the pyrrolidine derivative. This step often requires the use of a base and a suitable solvent.
Formation of the (E)-Methylene Linkage: The final step involves the formation of the (E)-methylene linkage through a condensation reaction, typically using a Wittig or Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methylene group.
Reduction: Reduction reactions can target the dioxaborolane moiety or the methylene linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce fully saturated or partially reduced compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used as a probe or a ligand due to its ability to interact with various biomolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it useful in studying biological pathways and mechanisms.
Medicine
In medicine, the compound may have potential applications as a therapeutic agent or a diagnostic tool. Its unique reactivity and ability to form stable complexes with biomolecules can be exploited in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its boron-containing structure imparts desirable properties, such as thermal stability and reactivity, to the final products.
Mechanism of Action
The mechanism of action of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride involves its interaction with molecular targets through its boron and pyrrolidine moieties. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)morpholine hydrochloride: Contains a morpholine ring instead of a pyrrolidine ring.
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyridine hydrochloride: Features a pyridine ring in place of the pyrrolidine ring.
Uniqueness
The uniqueness of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride lies in its specific combination of a pyrrolidine ring and a dioxaborolane moiety. This combination imparts distinct reactivity and binding properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry. Its ability to participate in a wide range of chemical reactions and form stable complexes with biomolecules sets it apart from similar compounds.
Properties
Molecular Formula |
C11H21BClNO2 |
|---|---|
Molecular Weight |
245.55 g/mol |
IUPAC Name |
(3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9;/h7,13H,5-6,8H2,1-4H3;1H/b9-7+; |
InChI Key |
MCTJOWILOMQLSS-BXTVWIJMSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCNC2.Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)

![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)


